molecular formula C6H14Cl2N2O3S B2909297 2-(1-Imino-1-oxo-1,4-thiazinan-4-yl)acetic acid;dihydrochloride CAS No. 2490403-81-9

2-(1-Imino-1-oxo-1,4-thiazinan-4-yl)acetic acid;dihydrochloride

Cat. No.: B2909297
CAS No.: 2490403-81-9
M. Wt: 265.15
InChI Key: OVCXRPQJWRAMQK-UHFFFAOYSA-N
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Description

2-(1-Imino-1-oxo-1,4-thiazinan-4-yl)acetic acid;dihydrochloride is a chemical compound belonging to the thiazinane class of heterocyclic compounds Thiazinanes are characterized by a nitrogen and sulfur atom in a ring structure, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Imino-1-oxo-1,4-thiazinan-4-yl)acetic acid;dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of thiourea derivatives with acryloyl chloride in the presence of an electrogenerated base. The reaction proceeds with good yield and high current efficiency.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires the use of specialized equipment and controlled environments to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in appropriate solvents.

Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acid derivatives, while reduction can yield amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(1-Imino-1-oxo-1,4-thiazinan-4-yl)acetic acid;dihydrochloride is studied for its potential biological activity. It may serve as a precursor for bioactive molecules with therapeutic properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential use in drug development. Its derivatives may exhibit pharmacological activities that are beneficial for treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 2-(1-Imino-1-oxo-1,4-thiazinan-4-yl)acetic acid;dihydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

  • Thiazinanes: Other thiazinane derivatives share similar structural features but may differ in their substituents and functional groups.

  • Benzothiazinanes: These compounds have a benzene ring fused to the thiazinane ring, resulting in different chemical properties.

Uniqueness: 2-(1-Imino-1-oxo-1,4-thiazinan-4-yl)acetic acid;dihydrochloride is unique due to its specific substituents and the presence of the imino and oxo groups

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Properties

IUPAC Name

2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3S.2ClH/c7-12(11)3-1-8(2-4-12)5-6(9)10;;/h7H,1-5H2,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCXRPQJWRAMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)CCN1CC(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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